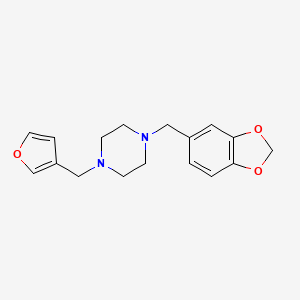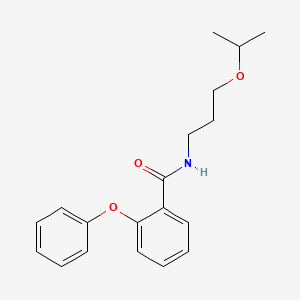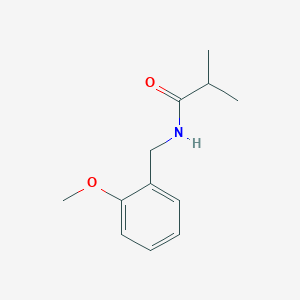
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is also known as safinamide and has been studied for its neuroprotective and antiparkinsonian effects.
Mécanisme D'action
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, safinamide can increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to increase dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease. In addition, safinamide has been shown to have neuroprotective effects, which can help prevent the degeneration of dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine in lab experiments is its potential neuroprotective and antiparkinsonian effects. This compound can be used to study the mechanisms underlying Parkinson's disease and to develop new treatments for this condition. However, one limitation of using safinamide in lab experiments is the potential for side effects, particularly at high doses.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine. One area of research is the development of new treatments for Parkinson's disease. Safinamide has shown promise as a neuroprotective and antiparkinsonian agent, and further research is needed to determine its potential clinical applications. Additionally, safinamide has been studied for its potential use in the treatment of depression and anxiety, and further research is needed to determine its efficacy in these conditions. Finally, future research could focus on the development of new compounds that are structurally similar to safinamide and have similar pharmacological properties.
Méthodes De Synthèse
The synthesis method for 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine involves the reaction of 1,3-benzodioxole-5-carboxaldehyde and 3-furylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then further purified through recrystallization.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-furylmethyl)piperazine has been studied for its potential pharmacological properties, particularly in the treatment of Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can improve motor function in animal models of Parkinson's disease. In addition, safinamide has been studied for its potential use in the treatment of depression and anxiety.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(furan-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-16-17(22-13-21-16)9-14(1)10-18-4-6-19(7-5-18)11-15-3-8-20-12-15/h1-3,8-9,12H,4-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOPNSWQNWYXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)

![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)
![dipotassium 4-[(2-carboxylatophenyl)amino]-2-isopropyl-3,3-dimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate](/img/structure/B4896577.png)
![3-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4896596.png)
![N-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4896600.png)
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)



![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)
![1-[(2-propyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4896661.png)
